molecular formula C15H11ClF3NO3 B15205035 Rel-ethyl 8-chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Rel-ethyl 8-chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B15205035
M. Wt: 345.70 g/mol
InChI Key: NCRBEUVYYNMIBX-WCBMZHEXSA-N
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Description

Rel-ethyl 8-chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone class of molecules. Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-ethyl 8-chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the quinoline core, which is often derived from aniline derivatives.

    Fluorination: Introduction of fluorine atoms at the 6 and 7 positions is achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Cyclopropylation: The cyclopropyl group is introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Chlorination: Chlorine is introduced at the 8 position using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Esterification: The carboxylate group is esterified using ethanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Hydroxylated quinolones.

    Reduction: Alcohol derivatives.

    Substitution: Amino, thio, or alkoxy-substituted quinolones.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various quinolone derivatives with potential antibacterial activity.

    Catalysis: Employed in studies involving catalytic reactions due to its unique functional groups.

Biology

    Antibacterial Research: Investigated for its potential as an antibacterial agent against resistant strains of bacteria.

    Enzyme Inhibition: Studied for its ability to inhibit bacterial enzymes like DNA gyrase and topoisomerase IV.

Medicine

    Drug Development: Explored as a lead compound for developing new antibiotics.

    Pharmacokinetics: Analyzed for its absorption, distribution, metabolism, and excretion (ADME) properties.

Industry

    Pharmaceutical Manufacturing: Used in the production of antibacterial drugs.

    Chemical Industry: Utilized in the synthesis of fine chemicals and intermediates.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, it prevents the supercoiling and uncoiling of bacterial DNA, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone with similar antibacterial properties.

    Levofloxacin: A fluoroquinolone used to treat a variety of bacterial infections.

    Moxifloxacin: Known for its broad-spectrum antibacterial activity.

Uniqueness

Rel-ethyl 8-chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other quinolones.

Properties

Molecular Formula

C15H11ClF3NO3

Molecular Weight

345.70 g/mol

IUPAC Name

ethyl 8-chloro-6,7-difluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylate

InChI

InChI=1S/C15H11ClF3NO3/c1-2-23-15(22)7-5-20(10-4-8(10)17)13-6(14(7)21)3-9(18)12(19)11(13)16/h3,5,8,10H,2,4H2,1H3/t8-,10+/m0/s1

InChI Key

NCRBEUVYYNMIBX-WCBMZHEXSA-N

Isomeric SMILES

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)Cl)[C@@H]3C[C@@H]3F

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)Cl)C3CC3F

Origin of Product

United States

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